![molecular formula C24H22ClN3O4S B2806004 3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide CAS No. 895651-42-0](/img/no-structure.png)
3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-3(4H)-one core, which is a heterocyclic compound containing a fused pyrimidine and thiophene ring. This core is substituted at the 1-position with a 4-chlorobenzyl group and at the 3-position with a propanamide group that is further substituted with a 4-methoxybenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidin-3(4H)-one core suggests that the compound may have interesting electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Without specific information on this compound, it’s difficult to provide a detailed analysis of its properties .Scientific Research Applications
Synthesis and Biological Activity
Chemical Synthesis Approaches : Research on thieno[3,2-d]pyrimidine derivatives involves novel synthesis methods that result in compounds with potential biological activities. For instance, a study detailed the three-component synthesis of nicotinamide derivatives via cross-recyclization of thiopyrans, showing the chemical versatility of thieno[3,2-d]pyrimidine frameworks (Dyachenko et al., 2015).
Antimicrobial and Antifungal Applications : Some derivatives are synthesized for their antibacterial and antifungal properties, indicating the potential use of thieno[3,2-d]pyrimidine compounds in developing new antimicrobial agents. For instance, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives showed significant antibacterial and antifungal activities, comparable to standard treatments (Helal et al., 2013).
Antitumor and Anticancer Properties : Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives for antitumor activity, with some compounds displaying potent effects against various cancer cell lines. This highlights the potential for these compounds in cancer research and therapy development (Hafez & El-Gazzar, 2017).
Herbicidal Activity : The synthesis and herbicidal activity of compounds containing the thieno[3,2-d]pyrimidine ring system have also been reported, suggesting applications in agriculture for the development of new herbicides with selective action (Liu et al., 2008).
Molecular Docking Studies : Some compounds have been evaluated for their interaction with biological targets through molecular docking studies, indicating their potential as lead compounds for drug development. For example, a study on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed promising anticancer activity through detailed molecular interactions (Huang et al., 2020).
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then coupled with 4-methoxybenzylpropanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. The final product is obtained after deprotection of the amine using trifluoroacetic acid (TFA).", "Starting Materials": [ "4-chlorobenzaldehyde", "2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester", "sodium borohydride", "4-methoxybenzylpropanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with 2-amino-4,6-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid ethyl ester in ethanol to form the Schiff base", "Reduction of the Schiff base with sodium borohydride in methanol to form the amine", "Coupling of the amine with 4-methoxybenzylpropanoic acid using DCC and DMAP in dichloromethane to form the amide", "Deprotection of the amine using TFA in dichloromethane to obtain the final product" ] } | |
CAS No. |
895651-42-0 |
Molecular Formula |
C24H22ClN3O4S |
Molecular Weight |
483.97 |
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C24H22ClN3O4S/c1-32-19-8-4-16(5-9-19)14-26-21(29)10-12-27-23(30)22-20(11-13-33-22)28(24(27)31)15-17-2-6-18(25)7-3-17/h2-9,11,13H,10,12,14-15H2,1H3,(H,26,29) |
InChI Key |
XYBJVRRZOPAYTM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


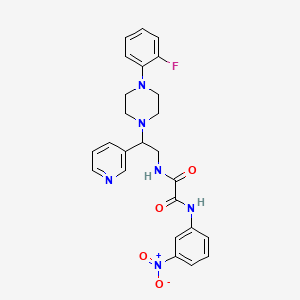
![benzo[d]thiazol-6-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2805925.png)
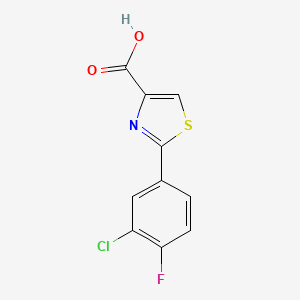
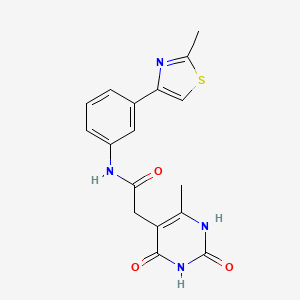
![ethyl 4-({[(7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2805932.png)


![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)
![2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2805937.png)
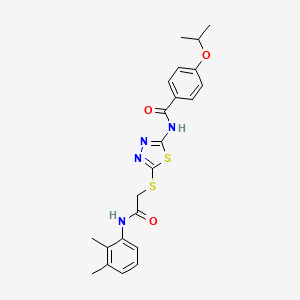
![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2805941.png)
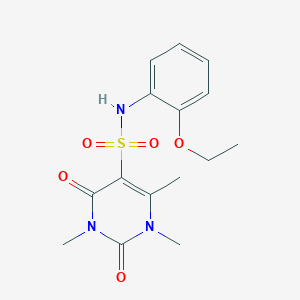

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2805944.png)
